![molecular formula C11H12N2 B069742 3-Pyrrolidin-1-ylbenzonitrile CAS No. 175696-73-8](/img/structure/B69742.png)
3-Pyrrolidin-1-ylbenzonitrile
Overview
Description
Synthesis Analysis
The synthesis of 3-Pyrrolidin-1-ylbenzonitrile and related compounds involves strategies that exploit the reactivity of cyclic imines and the nucleophilicity of the nitrogen atom in pyrrolidine rings. For instance, the teutomerization of 1-pyrrolidin-1-ylbuta-1,3-dienes to form pyrrolizine derivatives highlights the synthetic utility of pyrrolidine-based compounds in generating structurally diverse heterocycles (Visser et al., 1982).
Molecular Structure Analysis
The molecular structure of this compound and derivatives has been elucidated through various spectroscopic and crystallographic techniques. Studies have detailed the arrangement of atoms within these molecules, providing insights into their structural characteristics and the potential for intermolecular interactions that influence their chemical behavior and properties (George et al., 1998).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, highlighting its versatility as a building block in organic synthesis. The compound's ability to participate in reactions such as the formation of pyrrolizine derivatives through teutomerization and electrocyclization processes underlines its reactivity and potential for creating complex molecular architectures (Visser et al., 1982).
Scientific Research Applications
Synthesis and Characterization of Derivatives
3-Pyrrolidin-1-ylbenzonitrile derivatives have been synthesized and characterized, demonstrating potential in various scientific applications. For instance, novel pyrrolidine-3-carbonitrile derivatives synthesized from 1-(4-methoxyphenyl)-4-oxopyrrolidine-3-carbonitrile showed promising antimicrobial activity. These derivatives were obtained through reactions with stabilized phosphorus ylides, Wittig-Horner reagents, trialkylphosphites, and tris(dialkylamino)phosphines, highlighting the compound's versatility in chemical synthesis and potential in developing antimicrobial agents (El-Mansy, Boulos, & Mohram, 2018).
Antimicrobial Activity
Further research into 4-pyrrolidin-3-cyanopyridine derivatives, derived from 2-(1,3-bis(pyrrolidin-1-yl)allylidene)malononitrile, has shown significant antimicrobial properties. These derivatives underwent synthesis processes leading to various compounds, which were then tested against a range of aerobic and anaerobic bacteria. The findings revealed minimal inhibitory concentration values between 6.2 to 100 µg/mL, indicating the potential of these derivatives in antimicrobial treatments (Bogdanowicz et al., 2013).
Mechanism of Action
Target of Action
Pyrrolidine alkaloids, a group to which this compound belongs, have been shown to interact with a variety of biological targets, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Mode of Action
Pyrrolidine alkaloids are known to interact with their targets in a variety of ways, leading to a range of biological activities . The specific interactions and resulting changes would depend on the particular target and the biochemical context.
Biochemical Pathways
Pyrrolidine alkaloids are known to influence a variety of biochemical pathways, leading to their diverse biological activities . The downstream effects would depend on the specific pathway and the context in which the compound is acting.
Pharmacokinetics
The compound’s molecular weight (17223) and physical form (solid) suggest that it may have reasonable bioavailability
Result of Action
Given the diverse biological activities of pyrrolidine alkaloids, it is likely that the compound could have a range of effects at the molecular and cellular level .
Action Environment
For instance, the compound is recommended to be stored at 4°C and protected from light, suggesting that these factors could affect its stability .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-pyrrolidin-1-ylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c12-9-10-4-3-5-11(8-10)13-6-1-2-7-13/h3-5,8H,1-2,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMJBSSQWHKPDJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=CC(=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30428157 | |
Record name | 3-pyrrolidin-1-ylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30428157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
175696-73-8 | |
Record name | 3-(1-Pyrrolidinyl)benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175696-73-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-pyrrolidin-1-ylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30428157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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